Home > Products > Screening Compounds P52925 > Pegnivacogin sodium
Pegnivacogin sodium - 959716-32-6

Pegnivacogin sodium

Catalog Number: EVT-10969039
CAS Number: 959716-32-6
Molecular Formula: C20H39N3NaO11P
Molecular Weight: 551.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pegnivacogin sodium is classified as an aptamer, which are short, single-stranded oligonucleotides that can bind to specific targets with high affinity. It is derived from the natural RNA sequences through chemical synthesis techniques, specifically solid-phase phosphoramidite chemistry. The incorporation of a 40 kDa polyethylene glycol moiety serves to reduce renal clearance and prolong the duration of action in the bloodstream .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pegnivacogin sodium involves standard solid-phase phosphoramidite chemistry, a widely used method for creating oligonucleotides. This approach allows for precise control over the sequence and modifications of the RNA aptamer. The PEGylation process occurs post-synthesis, where a 5' amine group on the aptamer is reacted with an N-hydroxysuccinimide-derivative of polyethylene glycol to form a stable conjugate .

The synthesis also requires adherence to current good manufacturing practices, ensuring that the final product is suitable for clinical use. The process typically involves multiple purification steps to isolate the desired conjugate from unreacted materials, often utilizing techniques such as high-performance liquid chromatography .

Molecular Structure Analysis

Structure and Data

Pegnivacogin sodium consists of an RNA backbone with specific nucleotide sequences that confer its anticoagulant properties. The molecular structure includes:

  • RNA Component: The aptamer sequence that binds to factor IXa.
  • Polyethylene Glycol Moiety: A hydrophilic polymer that enhances solubility and circulation time.

The molecular weight of Pegnivacogin sodium is approximately 40 kDa due to the PEG modification, which significantly alters its pharmacokinetic profile compared to unmodified RNA aptamers .

Chemical Reactions Analysis

Reactions and Technical Details

Pegnivacogin sodium functions primarily through its interaction with factor IXa. The binding inhibits the conversion of factor X to factor Xa, effectively blocking a critical step in the coagulation cascade. This mechanism allows for controlled anticoagulation, which can be reversed using a complementary antidote oligonucleotide known as anivamersen .

The chemical reaction involved can be summarized as follows:

  1. Binding Reaction: Pegnivacogin sodium binds to factor IXa.
  2. Inhibition Reaction: This binding prevents factor IXa from activating factor X.

The reversibility of this interaction is a significant advantage in clinical settings, allowing for rapid restoration of hemostatic function when necessary .

Mechanism of Action

Process and Data

The mechanism of action of Pegnivacogin sodium involves selective inhibition of factor IXa, which is part of the intrinsic pathway of coagulation. Upon administration, Pegnivacogin sodium binds to factor IXa with high affinity, preventing it from activating factor X. This inhibition leads to reduced thrombin generation and subsequent platelet activation.

The ability to reverse this effect using anivamersen allows clinicians to manage bleeding risks effectively during surgical procedures or in patients at high risk for thrombosis . Clinical trials have demonstrated that Pegnivacogin sodium provides rapid-onset anticoagulation that can be controlled based on patient needs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pegnivacogin sodium exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa due to PEGylation.
  • Solubility: Highly soluble in aqueous solutions due to the PEG modification.
  • Stability: Enhanced stability compared to non-modified RNA aptamers, with a prolonged half-life ranging from 3 to 50 hours depending on conditions .

These properties make Pegnivacogin sodium suitable for intravenous administration and effective in maintaining therapeutic levels over extended periods.

Applications

Scientific Uses

Pegnivacogin sodium has significant applications in clinical medicine, particularly in anticoagulation therapy for conditions such as:

  • Acute Coronary Syndrome: Used as part of the REG1 system for managing thrombotic events during procedures like cardiac catheterization.
  • Surgical Settings: Provides a reversible anticoagulation option that can be tailored based on patient needs.
  • Research Applications: Investigated for potential use in other thrombotic disorders and in combination therapies with other anticoagulants.
Introduction to Aptamer-Based Anticoagulation Therapeutics

The emergence of nucleic acid-based therapeutics has revolutionized targeted pharmacotherapy, with aptamers representing a paradigm shift in anticoagulant development. Aptamers are single-stranded oligonucleotides, typically comprising 20–100 nucleotides, engineered to adopt precise three-dimensional conformations that confer high-affinity and specific binding to molecular targets. This molecular recognition capability rivals that of monoclonal antibodies but offers distinct advantages, including in vitro selection via Systematic Evolution of Ligands by Exponential Enrichment (SELEX), lack of batch-to-batch variability, minimal immunogenicity, and the capacity for rational chemical modification to enhance stability and pharmacokinetics [2] [4] [6]. Within cardiovascular medicine, aptamers address critical limitations of conventional anticoagulants like heparins and vitamin K antagonists, which exhibit narrow therapeutic windows, unpredictable pharmacokinetics, and dependence on endogenous antidotes (e.g., protamine for heparin reversal, which carries significant toxicity risks) [1] [5]. The programmability of aptamers enables the creation of matched antidotes—complementary oligonucleotides that anneal to the therapeutic aptamer via Watson-Crick base pairing, thereby neutralizing its activity within minutes. This "active control" mechanism provides unprecedented real-time reversibility, a long-sought goal in anticoagulation therapy particularly vital for acute settings like percutaneous coronary intervention or cardiac surgery where bleeding complications are life-threatening [1] [7]. Pegnivacogin sodium, a polyethylene glycol-modified RNA aptamer targeting coagulation Factor Nine activated, exemplifies this next-generation approach within the REG1 anticoagulation system.

Evolution of Nucleic Acid Therapeutics in Coagulation Modulation

The journey toward aptamer anticoagulants began with foundational discoveries in nucleic acid biochemistry and the coagulation cascade. Early thrombin-binding DNA aptamers (e.g., TBA or ARC183), discovered in the 1990s, demonstrated proof-of-concept that oligonucleotides could modulate coagulation factors with high specificity [1] [5]. However, these first-generation molecules faced significant hurdles: rapid nuclease degradation in vivo, renal clearance due to small hydrodynamic size, and insufficient binding affinity for clinical efficacy. Advancements in oligonucleotide chemistry provided solutions:

  • Sugar Modifications: Incorporation of 2'-Fluoro or 2'-O-Methyl substitutions on pyrimidine nucleotides (C/U) significantly enhanced resistance to endonucleases [1] [4].
  • Terminal Stabilization: 3'-3' inverted deoxythymidine (idT) caps prevented exonuclease digestion [1] [2].
  • PEGylation: Conjugation of polyethylene glycol polymers (e.g., 40 kDa) dramatically prolonged plasma half-life by increasing hydrodynamic radius, reducing renal filtration, and shielding the aptamer from enzymatic attack. This modification, however, later revealed unforeseen immunological challenges [1] [3].
  • Tailored Antidotes: Design of complementary oligonucleotides (e.g., 2'-methoxy RNA) capable of rapid, predictable, and stoichiometric neutralization [1] [7].

Table 1: Evolution of Key Aptamer Technologies for Anticoagulation

GenerationRepresentative AptamerKey InnovationsLimitations
First (1990s)Thrombin-binding aptamer (TBA/ARC183)DNA-based; direct factor inhibitionShort half-life; no antidote; moderate affinity
Second (2000s)Pegnivacogin (REG1 system)RNA with 2'-F-Pyrimidines; 3' idT cap; 40 kDa PEGylation; matched antidote (anivamersen)PEG immunogenicity; transient allergic reactions
Third (Emerging)Non-PEGylated FIXa inhibitors (Preclinical)Alternative half-life extension (e.g., cholesterol, albumin binders); novel backbone chemistriesOptimization of pharmacokinetics/pharmacodynamics needed [1] [2] [3]

The development trajectory culminated in sophisticated molecules like pegnivacogin—a 31-nucleotide RNA aptamer incorporating 2'-fluoropyrimidines, a 3'-inverted deoxythymidine cap, and a 40 kDa monomethoxy polyethylene glycol moiety conjugated at the 5' terminus. This design achieved the requisite balance of target affinity (Kd ~ 3 nanomolar), plasma stability, and controllability for clinical evaluation [1] [7].

Rationale for Factor Nine Activated as a Therapeutic Target

Factor Nine activated occupies a pivotal nexus within the coagulation cascade, making it an ideal target for aptamer-mediated inhibition. Unlike upstream factors (e.g., Factor Eleven activated or Factor Twelve activated), whose inhibition may incompletely suppress thrombosis, or downstream factors (e.g., thrombin), whose blockade carries heightened bleeding risks, Factor Nine activated inhibition offers a strategic balance:

  • Pathway Specificity: Factor Nine activated is indispensable for the intrinsic (contact activation) pathway, which drives pathological thrombus propagation in arterial settings like acute coronary syndromes, while leaving the extrinsic (tissue factor) pathway—critical for hemostasis—relatively intact [1] [7].
  • Amplification Role: Factor Nine activated catalyzes the activation of Factor Ten activated within the tenase complex (Factor Eight activated/Factor Nine activated) on activated platelet surfaces, serving as a major signal amplifier. A single molecule of Factor Nine activated generates numerous Factor Ten activated molecules, making its inhibition highly efficient at suppressing thrombin burst [1] [3].
  • Reduced Bleeding Risk: Preclinical and early clinical data suggested that selective Factor Nine activated inhibition might preserve baseline hemostasis more effectively than direct thrombin or Factor Ten activated inhibitors, as low levels of thrombin generation sufficient for hemostatic plug formation remain possible via extrinsic pathway activity [1] [7].

Pegnivacogin binds Factor Nine activated at an exosite distinct from its active catalytic domain. This allosteric inhibition prevents Factor Nine activated interaction with Factor Eight activated and phospholipid surfaces, thereby abolishing tenase complex assembly and subsequent Factor Ten activated generation [1]. Crucially, pegnivacogin does not interfere with Factor Nine activated zymogen activation, allowing baseline levels of Factor Nine activated to circulate for potential participation in non-thrombotic biological processes. This exquisite specificity underpinned the therapeutic rationale for pegnivacogin within the REG1 system [1] [7].

Historical Development of Pegnivacogin within the REG System

Pegnivacogin (originally designated RB006) was developed as the cornerstone of the REG1 anticoagulation system by Regado Biosciences. This system embodied the "active control" concept: pegnivacogin served as the anticoagulant component, while anivamersen (RB007), a 15-nucleotide 2'-O-methylphosphorothioate RNA oligonucleotide complementary to a portion of pegnivacogin, functioned as its specific antidote [1] [7]. The development pathway progressed through defined stages:

  • Aptamer Selection & Optimization: Initial SELEX against human Factor Nine activated yielded unmodified RNA aptamers with nanomolar affinity. Subsequent iterations introduced 2'-fluoropyrimidine nucleotides for nuclease resistance and a 5'-40 kDa polyethylene glycol moiety to prolong plasma half-life from minutes to ~12-16 hours. The final sequence (5'-mPEG40K-/GCGAAUUCGACUCAGUUACGGCA[2'F]U[2'F]UCGAGCC/idT-3') became pegnivacogin [1] [7].
  • Antidote Design: Anivamersen was designed as the 15-mer complement (5'-UGCCGUAACUGAGUC-3') to a central region of pegnivacogin. Upon binding, it disrupts the aptamer's tertiary structure, causing rapid dissociation from Factor Nine activated and restoring coagulation activity within 1-5 minutes [1] [7].
  • Preclinical Validation: Animal models (primates, porcine) demonstrated potent, dose-dependent Factor Nine activated inhibition by pegnivacogin and immediate, predictable reversal by anivamersen. Efficacy in preventing arterial thrombosis with reduced bleeding compared to heparin was established [1].
  • Clinical Milestones:
  • Phase 1: Demonstrated safety, predictable pharmacokinetics/pharmacodynamics, and complete reversal of anticoagulation by anivamersen in healthy volunteers and patients with stable coronary artery disease [1] [7].
  • Phase 2a: Confirmed feasibility in percutaneous coronary intervention settings, showing reduced ischemic events versus heparin [7].
  • Phase 2b (RADAR trial): In patients with acute coronary syndromes, a 1 milligram per kilogram intravenous bolus of pegnivacogin achieved near-complete Factor Nine activated inhibition (>97%). Anivamersen administration enabled immediate vascular sheath removal. Bleeding rates decreased with higher reversal percentages (75% or 100%), falling below those seen with heparin. Ischemic events were also lower in REG1-treated patients. Three transient allergic reactions occurred late in the trial [1] [7].
  • Phase 3 (REGULATE-PCI trial): Aimed to confirm superiority over bivalirudin in percutaneous coronary intervention. Terminated early due to severe allergic reactions in 0.6% (10/1605) of pegnivacogin recipients versus 0.1% in the bivalirudin group. Subsequent analysis linked reactions to pre-existing immunoglobulin G anti-polyethylene glycol antibodies [1] [3].

Table 2: Key Characteristics of the REG1 Anticoagulation System Components

ComponentChemical NaturePrimary FunctionKey ModificationsTarget/Mechanism
Pegnivacogin (RB006)31-nt RNA AptamerPotent Anticoagulant2'-Fluoro-pyrimidines; 3' inverted deoxythymidine cap; 5'-40 kDa monomethoxy polyethylene glycolAllosteric inhibitor of Factor Nine activated; prevents tenase complex formation
Anivamersen (RB007)15-nt 2'-O-methylphosphorothioate RNASpecific Active Control Agent (Antidote)Phosphorothioate backbone; 2'-O-methyl nucleotidesComplementary sequence binds pegnivacogin, disrupting its structure and releasing Factor Nine activated [1] [3] [7]

While the severe allergic reactions halted pegnivacogin's clinical advancement, the REG1 system remains a landmark proof-of-concept for controllable aptamer anticoagulants. Its development validated the feasibility of achieving high-intensity, factor-specific anticoagulation with immediate, predictable, and complete reversal—a capability unmatched by traditional agents. The lessons learned, particularly regarding polyethylene glycol immunogenicity, continue to inform next-generation aptamer designs employing alternative half-life extension strategies [1] [3].

Properties

CAS Number

959716-32-6

Product Name

Pegnivacogin sodium

IUPAC Name

sodium;6-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]hexyl hydrogen phosphate

Molecular Formula

C20H39N3NaO11P

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C20H40N3O11P.Na/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29;/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29);/q;+1/p-1

InChI Key

AYPFBAOWSFOSKF-UHFFFAOYSA-M

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)[O-])NC(=O)OCCOC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.